molecular formula C13H12FN3O2 B2853169 1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea CAS No. 2327521-03-7

1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea

Cat. No. B2853169
CAS RN: 2327521-03-7
M. Wt: 261.256
InChI Key: HOQBGJNFNPHUJA-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea involves the inhibition of various enzymes. CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition leads to cell cycle arrest and apoptosis. GSK-3β is another enzyme involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The inhibition of GSK-3β leads to the activation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It also possesses anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Moreover, this compound has been found to possess antifungal activity, which makes it a potential candidate for the treatment of fungal infections.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea in lab experiments include its potent inhibitory activity against various enzymes, its anticancer properties, and its anti-inflammatory and antifungal activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea. One of the potential directions is the development of novel derivatives of this compound with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory properties of this compound. Moreover, the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and fungal infections, should be further explored.

Synthesis Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea can be achieved using various methods. One of the most common methods is the reaction of 5-fluoropyridine-2-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or under reflux conditions.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). It has also been shown to possess anticancer properties against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been found to have anti-inflammatory and antifungal activities.

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-19-11-4-2-3-10(7-11)16-13(18)17-12-6-5-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQBGJNFNPHUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoropyridin-2-yl)-1-(3-methoxyphenyl)urea

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